N-([1,1'-biphenyl]-2-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains a biphenyl group, a pyridazine ring, and a 3,5-dimethyl-1H-pyrazol-1-yl group. These groups are common in many pharmaceuticals and could potentially have various biological activities .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a biphenyl group (two connected phenyl rings), a pyridazine ring (a six-membered ring with two nitrogen atoms), and a 3,5-dimethyl-1H-pyrazol-1-yl group (a five-membered ring with two nitrogen atoms and methyl groups at the 3 and 5 positions) .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present in the molecule. The pyridazine ring, for example, is often involved in electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Synthesis of Novel Compounds
Research has shown that compounds bearing the biphenyl-pyrazolyl-pyridazine moiety can serve as precursors in the synthesis of a range of heterocyclic compounds with potential biological activities. For instance, Mansour et al. (2020) developed new diaryl-substituted pyridine, pyrimidine, pyrazole, and isoxazole derivatives through reactions involving biphenyl-4-yl and 4-(dimethylamino)phenyl substituents. These compounds were evaluated for their in vitro cytotoxic activity, with some displaying promising growth inhibitory effects against HePG-2 and MCF-7 cell lines, suggesting potential applications in cancer therapy Mansour et al., 2020.
Biological Activities
Another study by Zaki et al. (2016) focused on the regioselectivity of 1,3-dipolar cycloadditions and the antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines, and pyrazolo[1,5-a]pyrimidines. This research underscores the importance of these compounds in medicinal chemistry, especially their utility as antimicrobial agents Zaki et al., 2016.
Photophysical Properties
The photophysical properties of ReI(CO)3Br complexes modulated by pyrazolyl–pyridazine ligands have also been investigated, indicating the potential of such complexes in materials science and catalysis. The study demonstrates how ligand substitution can influence the electronic and photophysical properties of these complexes, paving the way for their application in various fields including light-emitting devices and photocatalysis Saldías et al., 2019.
Antioxidant and Antimicrobial Evaluation
Research on the synthesis, characterization, and evaluation of novel heterocyclic compounds incorporating the pyrazolopyridine moiety for antimicrobial activity highlights the significance of these compounds in developing new therapeutic agents. Studies like those conducted by Abu-Melha (2013) reveal that these compounds possess adequate inhibitory efficiency against both gram-positive and gram-negative bacteria, suggesting their potential use in treating microbial infections Abu-Melha, 2013.
Anticancer Activity
Furthermore, the synthesis and anticancer activity of pyrazolo[3,4-d]pyrimidin-4-one derivatives have been extensively studied. These compounds have been tested for their antitumor activity on various cancer cell lines, with some showing potent inhibitory activity. Such research indicates the potential of these derivatives in cancer treatment, emphasizing the importance of structural modification and testing in drug discovery Abdellatif et al., 2014.
Future Directions
Properties
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-N-(2-phenylphenyl)pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O/c1-15-14-16(2)27(26-15)21-13-12-20(24-25-21)22(28)23-19-11-7-6-10-18(19)17-8-4-3-5-9-17/h3-14H,1-2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCOOFSHAWTBPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)C(=O)NC3=CC=CC=C3C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.